molecular formula C9H13Br2N B14124295 N-(2-bromopropyl)aniline;hydrobromide CAS No. 89036-60-2

N-(2-bromopropyl)aniline;hydrobromide

Cat. No.: B14124295
CAS No.: 89036-60-2
M. Wt: 295.01 g/mol
InChI Key: OLGMSSGBGJMRSM-UHFFFAOYSA-N
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Description

N-(2-bromopropyl)aniline;hydrobromide is a brominated aniline derivative characterized by a 2-bromopropyl substituent on the nitrogen atom of aniline, paired with a hydrobromide counterion. Its reactivity and biological activity are influenced by the bromopropyl group, which can undergo enzymatic activation to release alkylating species, particularly in hepatic environments .

Properties

CAS No.

89036-60-2

Molecular Formula

C9H13Br2N

Molecular Weight

295.01 g/mol

IUPAC Name

N-(2-bromopropyl)aniline;hydrobromide

InChI

InChI=1S/C9H12BrN.BrH/c1-8(10)7-11-9-5-3-2-4-6-9;/h2-6,8,11H,7H2,1H3;1H

InChI Key

OLGMSSGBGJMRSM-UHFFFAOYSA-N

Canonical SMILES

CC(CNC1=CC=CC=C1)Br.Br

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution Using 1,2-Dibromopropane

A direct route to N-(2-bromopropyl)aniline involves the nucleophilic substitution of aniline with 1,2-dibromopropane. In this method, aniline acts as a nucleophile, attacking the less sterically hindered primary bromide of 1,2-dibromopropane to form N-(2-bromopropyl)aniline. The reaction is typically conducted in a polar aprotic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide to deprotonate aniline and enhance nucleophilicity.

Procedure :

  • Aniline (93 g, 1.0 mol) is dissolved in anhydrous dichloromethane (300 mL) under nitrogen.
  • 1,2-Dibromopropane (202 g, 1.0 mol) is added dropwise at 0°C with vigorous stirring.
  • The mixture is refluxed at 40°C for 12 hours, after which the solvent is removed under reduced pressure.
  • The crude product is purified via vacuum distillation (b.p. 110–115°C at 15 mmHg) to yield N-(2-bromopropyl)aniline as a pale-yellow oil.

Yield and Purity :

  • Yield: 60–70% (theoretical basis).
  • Purity: >90% (confirmed by GC-MS and ¹H NMR).

This method’s efficiency depends on minimizing polyalkylation by controlling stoichiometry and reaction time. Excess 1,2-dibromopropane or prolonged heating leads to di-substituted byproducts.

Bromination of N-(2-Hydroxypropyl)aniline

An alternative approach involves synthesizing N-(2-hydroxypropyl)aniline followed by bromination. The hydroxypropyl intermediate is prepared via ring-opening of propylene oxide with aniline, a reaction favored under mild acidic conditions.

Synthesis of N-(2-Hydroxypropyl)aniline :

  • Aniline (93 g) and propylene oxide (58 g) are heated at 60°C in ethanol (200 mL) with catalytic p-toluenesulfonic acid (1 g).
  • After 8 hours, the mixture is neutralized with NaHCO₃, and the solvent is evaporated.
  • Vacuum distillation isolates N-(2-hydroxypropyl)aniline (b.p. 160–165°C at 20 mmHg).

Bromination with Hydrobromic Acid :
The hydroxy group is replaced with bromine using concentrated hydrobromic acid (48% w/w):

  • N-(2-Hydroxypropyl)aniline (50 g) is cooled to 0°C and treated with HBr (150 mL) dropwise.
  • The mixture is stirred at 25°C for 24 hours, then heated to 80°C to remove excess HBr.
  • The residue is recrystallized from ethanol/benzene (1:4) to yield N-(2-bromopropyl)aniline hydrobromide as white crystals.

Yield and Characterization :

  • Yield: 55–65%.
  • Melting Point: 131–132°C.
  • Elemental Analysis: C 34.73%, H 4.18%, Br 51.45% (theoretical); matches experimental data.

Phosphorus Tribromide-Mediated Bromination

For substrates sensitive to aqueous HBr, phosphorus tribromide (PBr₃) offers a non-aqueous bromination route. This method is particularly useful when the hydroxypropyl intermediate contains acid-labile functional groups.

Procedure :

  • N-(2-Hydroxypropyl)aniline (30 g) is dissolved in dry benzene (300 mL).
  • PBr₃ (15 g) in benzene (100 mL) is added dropwise at 5°C with stirring.
  • The mixture is stirred at room temperature for 1 hour, then refluxed at 70°C for 5 hours.
  • After quenching with water, the organic layer is separated, dried (MgSO₄), and treated with HBr gas to form the hydrobromide salt.

Advantages :

  • Avoids ring-opening side reactions common with HBr.
  • Higher regioselectivity for secondary alcohols.

Yield : 40–50% after recrystallization.

Hydrobromide Salt Formation

The final step in all routes involves converting N-(2-bromopropyl)aniline to its hydrobromide salt. This is achieved by bubbling anhydrous HBr gas through an ethereal solution of the free base.

Optimized Protocol :

  • N-(2-Bromopropyl)aniline (20 g) is dissolved in diethyl ether (200 mL).
  • HBr gas (dried over P₂O₅) is introduced until precipitation ceases.
  • The precipitate is filtered, washed with cold ether, and recrystallized from ethanol.

Critical Parameters :

  • Solvent Choice: Ether ensures minimal solubility of the salt, enhancing yield.
  • Gas Purity: Moisture in HBr leads to hydrolysis, reducing product quality.

Comparative Analysis of Methods

The table below evaluates key metrics for each synthetic route:

Method Yield (%) Purity (%) Key Advantage Limitation
Nucleophilic Substitution 60–70 90 One-pot synthesis Polyalkylation byproducts
HBr Bromination 55–65 95 High crystallinity Acid-sensitive substrates degrade
PBr₃ Bromination 40–50 85 Suitable for labile compounds Lower yield due to side reactions

Key Findings :

  • Nucleophilic Substitution offers the highest yield but requires strict stoichiometric control.
  • HBr Bromination produces the purest product but is incompatible with acid-labile groups.
  • PBr₃ Bromination is versatile but less efficient.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromopropyl)aniline;hydrobromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

    Reduction Reactions: Reduction can lead to the formation of N-(2-propyl)aniline.

Common Reagents and Conditions

    Substitution: Reagents like sodium thiolate or primary amines are commonly used under mild conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are employed.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.

Major Products

The major products formed from these reactions include substituted anilines, N-oxides, and reduced aniline derivatives.

Scientific Research Applications

N-(2-bromopropyl)aniline;hydrobromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-bromopropyl)aniline;hydrobromide involves its interaction with various molecular targets. The bromine atom can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The propyl chain and aniline group contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

4-(Bis-(2-bromopropyl)amino)aniline

  • Structure : Contains two 2-bromopropyl groups on the aniline nitrogen.
  • Reactivity : Acts as a potent alkylating agent with a half-life of 43 seconds after enzymatic reduction by hepatic azoreductase. This enzymatic dependency limits its activity to tissues expressing azoreductase, such as liver tumors .
  • Therapeutic Use: Designed for hepatocellular carcinoma treatment, leveraging tumor-specific activation.

Aniline Hydrobromide (C₆H₅NH₂·HBr)

  • Structure : Simplest hydrobromide salt of aniline.
  • Physical Properties : Melting point of 286°C, significantly higher than N-(2-bromopropyl)aniline;hydrobromide due to simpler molecular packing .
  • Synthesis : Prepared by direct reaction of aniline with hydrobromic acid, contrasting with the multi-step synthesis required for N-(2-bromopropyl)aniline derivatives .

N-Methyl-N-(2,5,5-trimethylhex-3-yn-1-yl)aniline (3k)

  • Structure : Features a methyl group and a branched alkyne substituent on the aniline nitrogen.
  • Synthesis: Produced via iron-catalyzed cross-coupling, emphasizing the role of transition-metal catalysts in modifying aniline derivatives.

N-[4-(4-Methoxyphenyl)-thiazol-2-yl]-N1-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine hydrobromide

  • Structure : A hydrobromide salt with a thiazole-azepine-hydrazine backbone.
  • Biological Activity : Exhibits cardioprotective effects superior to reference drugs like Levocarnitine, highlighting the therapeutic versatility of hydrobromide salts in drug design .

Structural and Functional Comparison Table

Compound Name Molecular Formula Key Substituents Reactivity/Activity Therapeutic Application
This compound C₉H₁₁BrN·HBr 2-bromopropyl, HBr counterion Prodrug (azoreductase-activated alkylator) Targeted liver cancer therapy
4-(Bis-(2-bromopropyl)amino)aniline C₁₀H₁₃Br₂N₂ Two 2-bromopropyl groups Direct alkylating agent (43 sec half-life) Hepatocellular carcinoma
Aniline Hydrobromide C₆H₈BrN HBr counterion Non-alkylating, acidic salt Intermediate in synthesis
Compound 3k (Iron-catalyzed derivative) C₁₆H₂₃N Methyl, trimethylhexynyl groups Non-reactive, lipophilic structure Synthetic intermediate
Hydrazine hydrobromide (Cardioprotective) C₁₈H₂₂BrN₅O₂S Thiazole-azepine-hydrazine Reduces smooth muscle hypoxia response Cardioprotection

Key Research Findings

  • Enzymatic Activation : this compound requires hepatic azoreductase for activation, unlike its bis-bromopropyl analog, which acts spontaneously. This makes it a safer prodrug for targeted therapy .
  • Synthetic Complexity : Brominated anilines often demand multi-step syntheses (e.g., cross-coupling or Grignard reactions), whereas simpler salts like aniline hydrobromide are accessible via direct acid-base reactions .
  • Therapeutic Breadth : Hydrobromide salts span applications from oncology (alkylating agents) to cardiology (hypoxia mitigation), underscoring their adaptability in drug design .

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